7-Hydroxytheophylline

Description

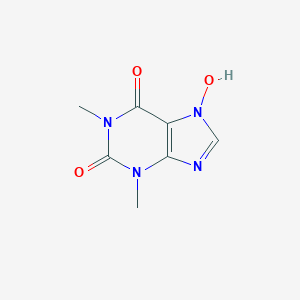

7-Hydroxytheophylline (IUPAC name: 7-hydroxy-1,3-dimethylpurine-2,6-dione) is a xanthine derivative structurally related to theophylline, a well-known bronchodilator. It features a hydroxyl group (-OH) at the 7-position of the purine ring, distinguishing it from the parent compound theophylline, which lacks this substitution. The compound exhibits tautomerism, with the hydroxy form predominating in neutral species and the N-oxide form (-O⁻) emerging in anionic states under basic conditions . This tautomeric behavior significantly influences its spectroscopic properties, particularly UV absorption, which shows strong bands in the 225–235 nm range due to the N-oxide or enol anion resonance structures .

Synthetically, this compound has been challenging to prepare. Early methods required blocking groups at the 1- and 3-positions of the purine ring to prevent undesired side reactions . However, recent approaches using 6-amino-5-nitrosouracil and formaldehyde have achieved its synthesis without blocking agents, albeit with low yields . This compound serves as a precursor for various pharmacologically active derivatives, such as 7-allyltheophylline and hydroxyalkyl-substituted analogs .

Properties

CAS No. |

1012-82-4 |

|---|---|

Molecular Formula |

C7H8N4O3 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

7-hydroxy-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3 |

InChI Key |

OAJZHQGFGXPEPA-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |

Other CAS No. |

1012-82-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

7-Hydroxytheophylline belongs to a family of substituted xanthines with modifications at the 7-position. Key analogs include:

| Compound | Substituent at 7-position | Molecular Formula | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| This compound | -OH | C₇H₈N₄O₃ | 212.17 g/mol | Tautomerism (hydroxy/N-oxide forms) |

| Etophylline | -(CH₂)₂OH | C₉H₁₂N₄O₃ | 224.21 g/mol | Hydroxyethyl group enhances solubility |

| Proxyphylline | -(CH₂)₂OCH₃ | C₁₀H₁₄N₄O₃ | 238.24 g/mol | Methoxypropyl group modifies lipophilicity |

| 7-Allyltheophylline | -CH₂CH=CH₂ | C₁₀H₁₂N₄O₂ | 220.23 g/mol | Allyl group increases metabolic stability |

Spectroscopic and Physicochemical Properties

- UV Absorption: this compound exhibits a strong absorption band at 225–235 nm in its anionic form, a feature absent in non-hydroxylated analogs like theophylline (λmax ~270 nm) .

- Solubility : The hydroxyl group enhances water solubility compared to theophylline, but less so than Etophylline and Proxyphylline, which have longer hydrophilic side chains .

- Tautomer Stability : The N-oxide form of this compound is more stable in basic media, unlike Proxyphylline, which lacks tautomeric flexibility due to its ether linkage .

Research Findings and Implications

- Synthetic Efficiency: The low yield of this compound highlights the need for novel catalysts or protective strategies to optimize production .

- Spectroscopic Utility: Its distinct UV profile enables facile differentiation from non-hydroxylated xanthines in analytical workflows .

- Structure-Activity Relationships (SAR) : Hydrophilic substitutions at the 7-position (e.g., in Etophylline) enhance bioavailability, whereas lipophilic groups (e.g., allyl) improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.